An In-depth Technical Guide to N-Demethyl-N-formylolanzapine: Synthesis, Characterization, and Analytical Considerations
An In-depth Technical Guide to N-Demethyl-N-formylolanzapine: Synthesis, Characterization, and Analytical Considerations
Abstract
This technical guide provides a comprehensive overview of N-Demethyl-N-formylolanzapine, a critical chemical species associated with the atypical antipsychotic drug, olanzapine. This document delves into its identity as a key synthetic intermediate and potential process impurity in the manufacturing of olanzapine. A detailed exploration of its synthesis from N-demethylolanzapine is presented, alongside a predictive analysis of its spectroscopic characteristics for unambiguous identification. Furthermore, this guide outlines robust analytical methodologies for its detection and quantification in non-biological matrices, adapting established protocols for olanzapine and its primary metabolites. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of olanzapine and related compounds.
Introduction: The Significance of Olanzapine and its Related Compounds
Olanzapine is a second-generation atypical antipsychotic medication widely prescribed for the treatment of schizophrenia and bipolar disorder[1]. Its therapeutic efficacy is attributed to its complex pharmacology, primarily involving antagonism of dopamine D2 and serotonin 5-HT2A receptors[1]. The manufacturing and metabolic pathways of olanzapine are intricate, leading to the formation of various related compounds that are of significant interest to the pharmaceutical industry.
One such compound is N-Demethyl-N-formylolanzapine. While not a major human metabolite of olanzapine, it is a crucial intermediate in several patented synthetic routes to the active pharmaceutical ingredient (API)[2]. Its presence, even in trace amounts, in the final drug product is considered a process-related impurity. Therefore, a thorough understanding of its synthesis, characterization, and analytical detection is paramount for ensuring the quality, safety, and efficacy of olanzapine.
This guide will provide a detailed examination of N-Demethyl-N-formylolanzapine, moving beyond a cursory overview to deliver actionable insights for laboratory and manufacturing settings.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of N-Demethyl-N-formylolanzapine is the foundation for all further scientific inquiry.
| Property | Value | Source |
| Chemical Name | 4-(2-Methyl-10H-thieno[2,3-b][3][4]benzodiazepin-4-yl)-1-piperazinecarboxaldehyde | [5][6][7] |
| Synonyms | N-demethyl-N-formyl olanzapine, Formyl Olanzepine, Olanzapine N-Formyl Impurity | [8] |
| CAS Number | 639460-79-0 | [4][5][6][7][8] |
| Molecular Formula | C₁₇H₁₈N₄OS | [4][5][6][7][8] |
| Molecular Weight | 326.42 g/mol | [4][6][7][8] |
Role as a Synthetic Intermediate
N-Demethyl-N-formylolanzapine is a pivotal, yet often unisolated, intermediate in certain synthetic pathways to olanzapine. Its formation allows for the subsequent reduction to the N-methyl group of the piperazine ring, completing the synthesis of the olanzapine molecule.
A plausible synthetic approach, based on public domain patent literature, involves the formylation of N-demethylolanzapine (also known as desmethylolanzapine)[2]. N-demethylolanzapine is the primary N-demethylated metabolite of olanzapine and a key precursor in its own right.
Proposed Synthetic Workflow
The synthesis of N-Demethyl-N-formylolanzapine from its precursor, N-demethylolanzapine, can be achieved through formylation. A common and efficient method for this transformation is the use of a formylating agent such as ethyl formate.
Caption: Synthetic workflow for N-Demethyl-N-formylolanzapine.
Experimental Protocol: Formylation of N-demethylolanzapine
The following is a representative, step-by-step protocol for the synthesis of N-Demethyl-N-formylolanzapine, adapted from established chemical principles and patent literature.
-
Reactant Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-demethylolanzapine in a suitable aprotic solvent, such as tetrahydrofuran (THF).
-
Addition of Formylating Agent: To the stirred solution, add an excess of the formylating agent, for example, ethyl formate. The reaction is typically carried out at ambient temperature.
-
Reaction Monitoring: The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material.
-
Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by techniques such as column chromatography or recrystallization to yield pure N-Demethyl-N-formylolanzapine.
Spectroscopic and Chromatographic Characterization
Unambiguous identification of N-Demethyl-N-formylolanzapine requires a suite of analytical techniques. While a comprehensive set of experimentally derived spectra is not widely available in the public domain, we can predict the expected spectroscopic and chromatographic behavior based on its chemical structure.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | A characteristic singlet for the formyl proton (CHO) is expected to appear in the downfield region, typically between 8.0 and 8.5 ppm. The aromatic protons of the thienobenzodiazepine core will resonate in the aromatic region (approx. 6.5-7.5 ppm). The piperazine ring protons will show complex multiplets, and the methyl group on the thiophene ring will appear as a singlet in the upfield region. |
| ¹³C NMR | The carbonyl carbon of the formyl group will be a key diagnostic signal, expected in the range of 160-165 ppm. Aromatic carbons will resonate between 110 and 155 ppm. The piperazine and methyl carbons will appear in the upfield region. |
| FT-IR | A strong absorption band corresponding to the C=O stretching vibration of the amide (formyl) group is anticipated around 1650-1680 cm⁻¹. The spectrum will also feature C-H stretching vibrations for aromatic and aliphatic protons, as well as C=C and C=N stretching bands from the aromatic and diazepine rings. |
| Mass Spectrometry (EI) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 326.42, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group (CHO), leading to a significant fragment ion at m/z 297. |
Analytical Workflow for Characterization
The following diagram illustrates a logical workflow for the analytical characterization of synthesized N-Demethyl-N-formylolanzapine.
Caption: Analytical workflow for N-Demethyl-N-formylolanzapine.
N-Demethyl-N-formylolanzapine in the Context of Olanzapine Metabolism
Olanzapine undergoes extensive metabolism in the liver, primarily through direct glucuronidation and cytochrome P450 (CYP) mediated oxidation[9]. The major oxidative pathway is N-demethylation, catalyzed by CYP1A2, to form N-demethylolanzapine[3][5]. Other metabolites include olanzapine N-oxide and 2-hydroxymethyl olanzapine[5].
While N-Demethyl-N-formylolanzapine is not considered a significant human metabolite, its precursor, N-demethylolanzapine, is a major circulating metabolite. The pharmacological activity of olanzapine metabolites is generally considered to be significantly less than that of the parent compound. However, some studies suggest that N-demethylolanzapine may have a counteracting effect on some of the metabolic side effects associated with olanzapine, such as hyperglycemia and insulin resistance[3][5].
The metabolic pathway of olanzapine is depicted below:
Caption: Metabolic pathway of olanzapine and the position of N-Demethyl-N-formylolanzapine.
Analytical Methodologies for Quantification
The quantification of N-Demethyl-N-formylolanzapine as a process impurity in olanzapine API or formulated products requires a sensitive and specific analytical method. While a validated method specifically for this compound is not publicly available, a robust method can be developed by adapting existing protocols for olanzapine and N-demethylolanzapine. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is the most suitable technique.
Proposed HPLC-UV Method
This proposed method is based on established chromatographic principles for the analysis of olanzapine and its related substances.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic modifier (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220 nm) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25-30 °C |
Proposed LC-MS/MS Method for Higher Sensitivity
For the detection of trace levels of N-Demethyl-N-formylolanzapine, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended due to its superior sensitivity and selectivity.
| Parameter | Recommended Condition |
| Chromatography | UHPLC with a C18 or phenyl-hexyl column for fast and efficient separation |
| Mobile Phase | Acetonitrile and an aqueous solution of ammonium acetate or formic acid in a gradient elution |
| Ionization | Electrospray Ionization (ESI) in positive ion mode |
| Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | A precursor ion of m/z 327.1 (for [M+H]⁺) would be selected, and product ions would be determined through infusion experiments. A likely product ion would be m/z 298.1, corresponding to the loss of the formyl group. |
Conclusion and Future Perspectives
N-Demethyl-N-formylolanzapine is a compound of significant interest in the context of the synthesis and quality control of the atypical antipsychotic olanzapine. This technical guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and predicted spectroscopic and chromatographic characteristics. Furthermore, robust analytical methodologies for its quantification have been proposed.
While this document provides a strong foundation, further research to experimentally determine the spectroscopic data (NMR, IR, MS) of N-Demethyl-N-formylolanzapine and to validate a specific analytical method for its quantification would be of great value to the scientific community. As regulatory requirements for the control of impurities in pharmaceutical products become increasingly stringent, a thorough understanding of compounds such as N-Demethyl-N-formylolanzapine will remain a critical aspect of drug development and manufacturing.
References
-
Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection. (2013). PLoS ONE. [Link]
-
Formyl Olanzepine.....N-demethyl-N-formyl olanzapine Impurity. (2015). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
-
Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. (2022). Frontiers in Psychiatry. [Link]
-
N-Demethyl-N-formylolanzapine | CAS No- 639460-79-0. GLP Pharma Standards. [Link]
-
N-Demethyl-N-Formylolanzapine. Pharmace Research Laboratory. [Link]
-
N-Demethyl-N-Formylolanzapine 639460-79-0. Lotusfeet Pharma. [Link]
- A process for the preparation of olanzapine and an intermediate therefor. (2004).
-
Olanzapine Pharmacology. (2022). News-Medical.Net. [Link]
-
Olanzapine Pharmacokinetics. (2014). Psychopharmacology Institute. [Link]
-
Pharmacogenetics of Olanzapine Metabolism. (2013). Taylor & Francis. [Link]
-
N-Demethyl-N-Formylolanzapine. Pharmace Research Laboratory. [Link]
-
N-Demethyl-N-Formylolanzapine 639460-79-0. Lotusfeet Pharma. [Link]
-
A PROCESS FOR THE PREPARATION OF OLANZAPINE AND AN INTERMEDIATE THEREFOR. (2010). European Patent Office. [Link]
-
Olanzapine Pharmacokinetics. (2014). Psychopharmacology Institute. [Link]
-
N-Demethyl-N-Formylolanzapine. Pharmace Research Laboratory. [Link]
-
Olanzapine Pharmacology. (2022). News-Medical.Net. [Link]
-
Olanzapine Pharmacokinetics. (2014). Psychopharmacology Institute. [Link]
-
Pharmacogenetics of Olanzapine Metabolism. (2013). Taylor & Francis. [Link]
-
Olanzapine Pharmacokinetics. (2014). Psychopharmacology Institute. [Link]
-
Pharmacogenetics of Olanzapine Metabolism. (2013). Taylor & Francis. [Link]
Sources
- 1. N-Desmethylclozapine, a major clozapine metabolite, acts as a selective and efficacious delta-opioid agonist at recombinant and native receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different pharmacology of N-desmethylclozapine at human and rat M2 and M 4 mAChRs in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic pathway modulation by olanzapine: Multitarget approach for treating violent aggression in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis of a secondary N-desmethyl and a tertiary N-cyclopropylmethyl bridged hexahydroaporphine as precursors to bicyclic opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
